Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-8(10(14)15-3)5-13-9(6)11-7(2)12-13/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVQECZUGDXRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=N2)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.21 g/mol
- CAS Number : 2305254-04-8
The compound's structure contributes to its biological activity, particularly through its triazole and pyridine moieties, which are known to interact with various biological targets.
Anticancer Activity
Research indicates that compounds containing the triazolo-pyridine scaffold exhibit significant anticancer properties. For instance, derivatives of similar structures have shown potent inhibition of c-Met kinases, which are implicated in cancer progression. The compound's analogs have been evaluated for their efficacy against various cancer types, including non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Studies have shown that triazole derivatives can serve as effective agents against a range of pathogens. For example, certain triazole compounds have been reported to possess selective antibacterial activity against Chlamydia species and other Gram-negative bacteria .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit Janus kinases (JAK1 and JAK2), which play critical roles in inflammatory responses and hematopoiesis . This inhibition can lead to therapeutic effects in conditions like rheumatoid arthritis and other inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : By binding to the active sites of kinases such as c-Met and JAKs, the compound disrupts signaling pathways that promote cell proliferation and survival.
- Antimicrobial Mechanisms : The interaction with bacterial enzymes or cellular structures may lead to increased permeability of bacterial membranes or disruption of metabolic processes.
Research Findings and Case Studies
Several studies have highlighted the potential of this compound in various applications:
Scientific Research Applications
Biological Activities
Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate exhibits several biological activities:
- RORγt Inhibition : Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine act as potent inverse agonists of RORγt (retinoic acid receptor-related orphan receptor gamma t). These compounds have shown significant inhibitory activity in reporter gene assays with IC50 values indicating their effectiveness in modulating transcriptional activity associated with autoimmune diseases .
- Antioxidant Properties : Compounds within this class have been noted for their antioxidant capabilities. This property is crucial for potential applications in treating oxidative stress-related conditions .
- Pharmacological Potential : The compound has been explored for its potential use in treating various diseases including diabetes and cardiovascular disorders. Its derivatives have also been investigated for their roles as herbicides and in managing hyperproliferative disorders .
Therapeutic Applications
The therapeutic applications of this compound are expanding:
- Cancer Treatment : The compound's ability to inhibit specific kinases makes it a candidate for cancer therapy. For instance, triazolopyridine derivatives have been evaluated as preclinical candidates for treating non-small cell lung cancer due to their favorable pharmacokinetic properties and potent inhibition profiles .
- Neurological Disorders : There is ongoing research into the use of these compounds as modulators for neurological conditions by targeting specific receptors involved in neurotransmission and neuroprotection .
Case Studies
Several case studies highlight the efficacy of this compound:
Q & A
Q. What are the established synthetic routes for Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate?
The synthesis typically involves multi-step reactions starting with aminotriazole derivatives and functionalized enoate esters. For example, a tandem reaction between 5-substituted-1H-1,2,4-triazole and a bromo-enoate ester (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in DMF with potassium carbonate as a base yields triazolo[1,5-a]pyridine cores. Subsequent hydrolysis and esterification introduce the carboxylate group, while regioselective methylation at positions 2 and 8 is achieved using methylating agents like methyl iodide under basic conditions . Purification often involves column chromatography or recrystallization from hexane/ethyl acetate mixtures .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions (e.g., methyl groups at C2 and C8, carboxylate at C6). Aromatic protons in the triazole and pyridine rings appear as distinct singlets or doublets in the range of δ 7.5–9.0 ppm .
- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm) for the ester and C-N stretching (~1600 cm) for the triazole ring .
- X-ray Crystallography : Resolves dihedral angles between substituents and the core heterocycle, critical for assessing steric effects and molecular planarity .
Q. What are the primary biological activities associated with triazolo[1,5-a]pyridine derivatives?
These compounds exhibit antifungal, anti-inflammatory, and anticancer properties. The methyl groups at C2 and C8 enhance lipophilicity, potentially improving membrane permeability, while the carboxylate at C6 allows for hydrogen bonding with biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,8-dimethyl groups influence reactivity in cross-coupling reactions?
The methyl groups introduce steric hindrance, which can reduce yields in Suzuki-Miyaura or Buchwald-Hartwig reactions. However, their electron-donating nature activates the pyridine ring toward electrophilic substitution. Computational studies (DFT) suggest that methylation at C2 stabilizes the transition state in nucleophilic aromatic substitutions, enabling selective functionalization at C3 or C7 .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
Discrepancies often arise from variations in substituent positions or assay conditions. For example:
- Antifungal Activity : Derivatives with electron-withdrawing groups (e.g., Cl at C8) show higher activity than methyl-substituted analogs due to enhanced target binding .
- Cytotoxicity : Methyl groups may reduce potency compared to amino or hydroxyl substituents, as seen in SAR studies of triazolo[1,5-a]pyrimidines . Methodological consistency in assays (e.g., cell line selection, dosage) is critical for valid comparisons .
Q. How can computational modeling optimize the design of derivatives targeting specific enzymes (e.g., kinases)?
Docking studies (AutoDock Vina, Schrödinger Suite) predict binding modes by analyzing interactions between the carboxylate group and catalytic lysine residues in kinase active sites. Methyl groups at C2/C8 occupy hydrophobic pockets, improving binding affinity. MD simulations further assess stability over 100-ns trajectories .
Methodological Considerations
Q. What purification techniques are optimal for isolating high-purity samples?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) to separate methylated isomers .
- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .
Q. How to address low yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
